

A Comparative Guide to Sertraline Analytical Method Validation Following ICH Guidelines

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Compound of Interest

Compound Name: Sertraline(1+)

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This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Sertraline, a selective serotonin reuptake inhibitor (SSRI), in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#) The document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry methods.

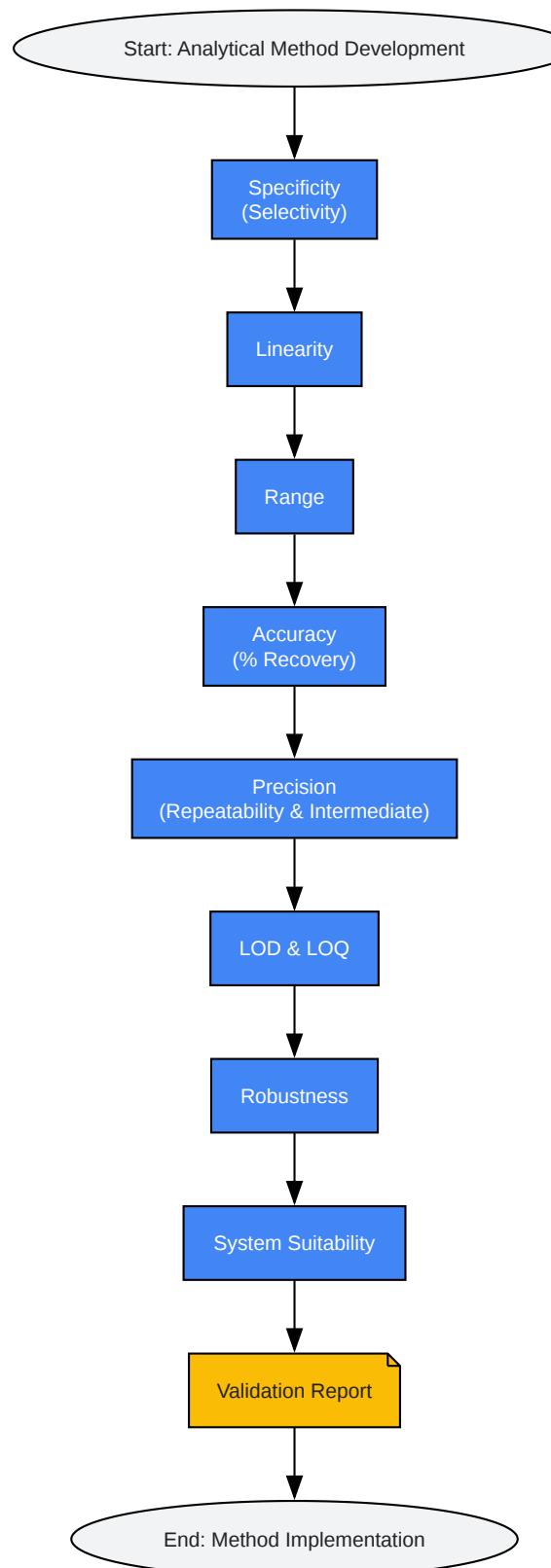
ICH Validation Parameters: A Snapshot

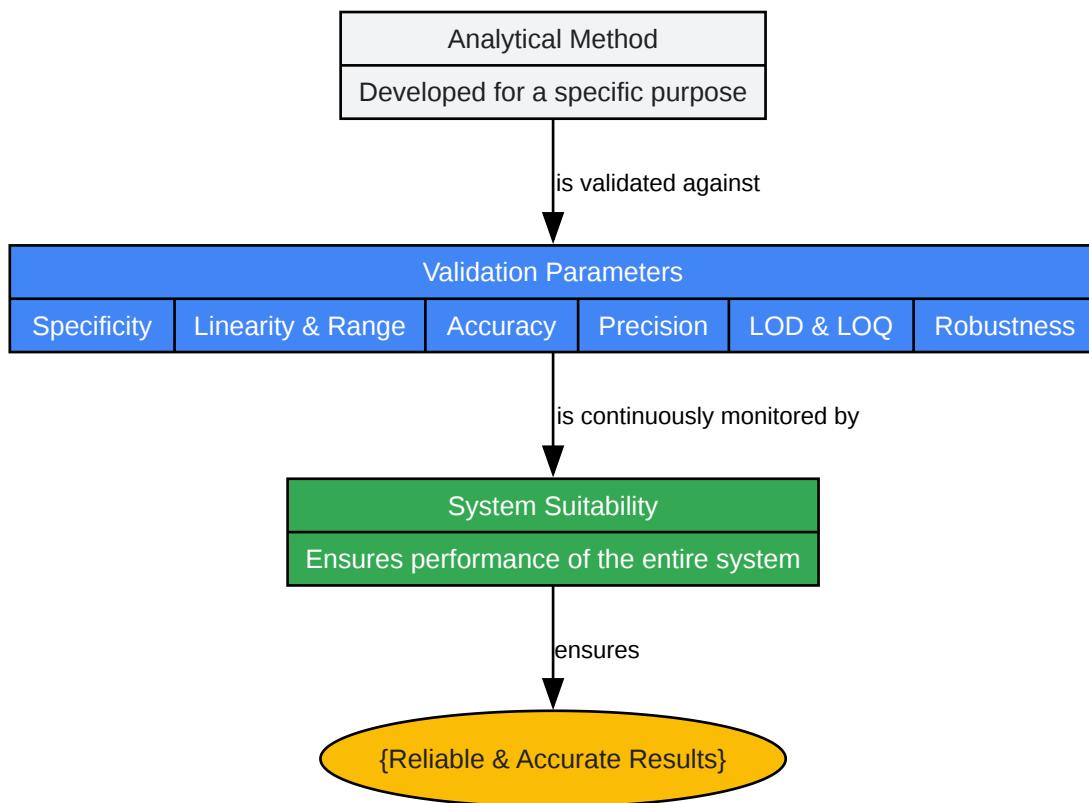
Analytical method validation is crucial to ensure that a method is suitable for its intended purpose. The ICH Q2(R1) guideline outlines the key parameters that need to be evaluated.[\[1\]](#)[\[3\]](#) These include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[\[1\]](#)[\[4\]](#)
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[\[3\]](#)
- Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[\[3\]](#)
- Accuracy: The closeness of test results obtained by the method to the true value.[\[1\]](#)

- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[\[1\]](#) It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[\[1\]](#)
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[\[3\]](#)
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[\[3\]](#)
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[\[1\]](#)[\[3\]](#)
- System Suitability: Ensures that the complete testing system (including instrument, reagents, and analyst) is suitable for the intended application.[\[1\]](#)

Below is a workflow diagram illustrating the typical process of analytical method validation according to ICH guidelines.





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